molecular formula C42H56FeOP2 B14114828 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron

2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron

Cat. No.: B14114828
M. Wt: 694.7 g/mol
InChI Key: YGYRLXXWUXSCDI-UHFFFAOYSA-N
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Description

2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is a complex organophosphorus compound that includes a phosphane ligand coordinated to an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron typically involves the reaction of cyclopentylpropan-2-yl(diphenyl)phosphane with an iron precursor in the presence of ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the phosphane ligand to the iron center .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron can undergo various chemical reactions, including:

    Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.

    Substitution: The iron center can participate in substitution reactions, where ligands are exchanged with other coordinating species.

    Reduction: The compound can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Ligand exchange reactions may involve the use of other phosphane ligands or nitrogen-based ligands.

    Reduction: Reducing conditions may involve the use of hydride donors such as sodium borohydride.

Major Products

    Oxidation: Formation of phosphine oxides.

    Substitution: Formation of new iron-ligand complexes.

    Reduction: Reduced organic substrates.

Scientific Research Applications

2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The phosphane ligand stabilizes the iron center and enhances its reactivity towards substrates .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: Another organophosphorus compound with catalytic applications.

    Diphenyl(2-thienyl)phosphine: A phosphine ligand with similar coordination properties.

Uniqueness

2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is unique due to its specific ligand structure and the presence of ethanol, which can influence its reactivity and stability. The cyclopentyl group provides steric hindrance, which can affect the compound’s catalytic properties and selectivity in reactions .

Properties

Molecular Formula

C42H56FeOP2

Molecular Weight

694.7 g/mol

IUPAC Name

2-cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron

InChI

InChI=1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3;

InChI Key

YGYRLXXWUXSCDI-UHFFFAOYSA-N

Canonical SMILES

CCO.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

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